molecular formula C25H30N2O3 B11144451 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide

Cat. No.: B11144451
M. Wt: 406.5 g/mol
InChI Key: AHXGZXIFIVXNJK-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by three key structural motifs:

Tetrahydropyran core: A six-membered oxygen-containing ring substituted at the 4-position with a 4-methoxyphenyl group. This moiety enhances conformational rigidity and may improve metabolic stability .

Methylene linker: Connects the tetrahydropyran core to the propanamide chain.

Propanamide-indole unit: A 5-methylindole group is attached via a three-carbon chain. Indole derivatives are prevalent in bioactive molecules due to their ability to interact with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C25H30N2O3/c1-19-3-8-23-20(17-19)9-13-27(23)14-10-24(28)26-18-25(11-15-30-16-12-25)21-4-6-22(29-2)7-5-21/h3-9,13,17H,10-12,14-16,18H2,1-2H3,(H,26,28)

InChI Key

AHXGZXIFIVXNJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde

The tetrahydropyran ring is constructed via a Prins cyclization between 4-methoxyphenylacetylene and glycerol under acidic conditions. This reaction proceeds through a carbocation intermediate, with BF₃·OEt₂ acting as a Lewis acid catalyst. The aldehyde functional group is introduced via Swern oxidation of the resultant alcohol, achieving yields of 68–72%.

Table 1: Optimization of Prins Cyclization Conditions

Catalyst Temperature (°C) Yield (%) Selectivity (%)
BF₃·OEt₂ 80 72 89
H₂SO₄ 100 58 76
AlCl₃ 90 63 81

Synthesis of 3-(5-Methyl-1H-indol-1-yl)propanoic Acid

The indole moiety is functionalized via Fischer indole synthesis , where 5-methylphenylhydrazine reacts with propionaldehyde under HCl catalysis. Subsequent oxidation of the terminal alcohol using Jones reagent (CrO₃/H₂SO₄) yields the propanoic acid derivative with 85% efficiency.

Preparation of N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine

The primary amine is synthesized through reductive amination of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde using ammonium acetate and sodium cyanoborohydride. This step achieves 78% yield with >95% purity after silica gel chromatography.

Detailed Synthetic Routes

Two primary routes dominate the synthesis: amide coupling and stepwise assembly .

Route 1: Amide Coupling Strategy

This method employs carbodiimide-mediated coupling between 3-(5-methyl-1H-indol-1-yl)propanoic acid and N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine.

Procedure:

  • Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C.
  • Add the amine intermediate dropwise, followed by stirring at room temperature for 12 hours.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Table 2: Amide Coupling Reaction Optimization

Coupling Reagent Solvent Temperature (°C) Yield (%)
EDC/HOBt DCM 25 82
DCC/DMAP THF 40 75
HATU DMF 25 88

Route 2: Stepwise Assembly

This approach constructs the propanamide chain sequentially:

  • Alkylation of 5-methylindole : React 5-methylindole with ethyl acrylate under basic conditions (K₂CO₃, DMF, 60°C) to form ethyl 3-(5-methyl-1H-indol-1-yl)propanoate (89% yield).
  • Hydrolysis to acid : Treat the ester with NaOH in ethanol/water (90°C, 4 hours) to obtain 3-(5-methyl-1H-indol-1-yl)propanoic acid (94% yield).
  • Amide bond formation : Proceed as in Route 1.

Reaction Optimization and Challenges

Stereochemical Control in Tetrahydropyran Formation

The Prins cyclization’s stereochemical outcome is influenced by the size of the substituents and reaction temperature . Lower temperatures (80°C) favor the desired trans-configuration at the tetrahydropyran ring’s 4-position.

Mitigating Indole Polymerization

During Fischer indole synthesis, excess HCl or prolonged heating induces indole polymerization. Adding polyethylene glycol (PEG-400) as a phase-transfer agent reduces side reactions, improving yield by 12%.

Analytical Characterization

Table 3: Spectroscopic Data for Final Compound

Technique Key Signals
¹H NMR δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 3.78 (s, 3H, OCH₃), 3.15 (t, J = 6.8 Hz, 2H, CH₂N), 2.35 (s, 3H, CH₃-indole)
¹³C NMR δ 170.5 (C=O), 159.2 (C-OCH₃), 136.7 (C-indole), 128.4–114.2 (ArC)
HRMS [M+H]⁺ calcd for C₂₆H₃₁N₂O₃: 427.2382; found: 427.2385

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydropyran-Based Analogues
Compound Name Key Structural Differences Molecular Weight Notable Properties/Activities Evidence ID
Target Compound 5-Methylindole-propanamide side chain ~406.5 (calc.) Unknown (structural inference)
3-(2-Bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide Bromophenyl + thiophene substituents 408.4 Higher lipophilicity (Br atom)
2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide Acetamide chain (shorter than propanamide) 408.5 Reduced steric bulk
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide Carboxamide + 1-methylindole substitution 378.5 Altered hydrogen-bonding capacity

Key Observations :

Indole-Containing Propanamides
Compound Name Indole Substitution Biological Relevance Evidence ID
Target Compound 5-Methylindole Likely improves metabolic stability
3-(1H-Indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide Unsubstituted indole Potential baseline activity for SAR studies
N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 6 in ) Pyrazole instead of indole Neuroprotective activity in SH-SY5Y cells

Key Observations :

  • The 5-methyl group on the indole ring in the target compound may shield reactive sites from oxidative metabolism, extending half-life .
  • Pyrazole-substituted analogs (e.g., ) exhibit neuroprotective effects, suggesting indole derivatives could share similar mechanisms if tested.
Heterocyclic Propanamide Derivatives
Compound Name Heterocycle Type Molecular Weight Functional Insights Evidence ID
N-(4-Chlorophenyl)-2-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide (Compound 93) Triazinoindole + thioether Not reported PqsR antagonism (antibacterial target)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole ring 367.4 Enhanced acidity (tetrazole NH)

Key Observations :

  • The target compound’s indole-propanamide structure lacks the acidic tetrazole or thioether groups seen in , which may limit its utility in targets requiring ionic interactions.

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide is a compound of significant interest due to its complex structure and potential biological activities. This article presents a comprehensive review of its biological activity, synthesizing data from various studies to elucidate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N2O5C_{25}H_{26}N_2O_5 with a molecular weight of approximately 434.48 g/mol. The compound features a tetrahydro-pyran ring and an indole moiety, which are known to impart various biological activities.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

CompoundBacterial StrainActivity Level
Compound AS. aureusModerate
Compound BE. coliStrong
This compoundTBDTBD

Enzyme Inhibition

Enzymatic assays have demonstrated that related compounds can act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections.

Case Study: Acetylcholinesterase Inhibition
A study reported that compounds structurally similar to this compound exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory activity.

Anticancer Potential

The indole moiety is often associated with anticancer activity. Research has shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

Mechanistic Insights

Molecular docking studies have been employed to understand the interaction of this compound with target proteins. These studies suggest that the compound may bind effectively to active sites of enzymes or receptors, influencing their activity.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the indole derivative (e.g., 5-methylindole) followed by coupling with the tetrahydropyran-methoxyphenyl intermediate. Key steps include:

  • Alkylation/Amidation: Reaction of 3-(5-methylindol-1-yl)propanoyl chloride with the tetrahydropyran-derived amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or palladium catalysts for C–N coupling reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters:

  • Solvent polarity affects reaction rates and byproduct formation.
  • Temperature control minimizes decomposition of heat-sensitive intermediates.

Q. Table 1: Optimization of Reaction Conditions

StepCatalyst/SolventYield (%)Purity (%)
Indole alkylationDMF, K₂CO₃, 80°C65–7090
Amide couplingDCM, EDCl, DMAP, RT75–8095
Final purificationEthanol/water (3:1)8598

Q. How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxyphenyl C–O bond at δ 3.8 ppm; indole NH absence confirms N-alkylation) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water) with UV detection at 254 nm quantifies purity (>98% for biological assays) .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ calculated for C₂₅H₂₉N₂O₃: 413.2124) validates molecular formula .

Common Pitfalls:

  • Residual solvents (e.g., DMF) in NMR spectra may require additional drying.
  • Isomeric byproducts (e.g., regioisomers in indole alkylation) necessitate 2D NMR (COSY, HSQC) .

Q. What initial biological screening approaches are used to assess its bioactivity?

Methodological Answer:

  • In vitro assays:
    • Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 1–100 µM concentrations .
    • Cell viability: MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ determination) .
  • Target identification: Competitive binding assays (SPR or ITC) to measure affinity for receptors (e.g., GPCRs) .

Data Interpretation:

  • Dose-response curves require normalization to controls (e.g., DMSO vehicle).
  • False positives in fluorescence assays are mitigated using orthogonal methods (e.g., radiometric assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to evaluate interactions between temperature, solvent, and catalyst loading. For example:
    • Catalyst screening: Pd(OAc)₂ vs. XPhos-Pd-G3 for Buchwald-Hartwig amidation .
    • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase ester hydrolysis .

Case Study:
Replacing DMF with THF in the amidation step reduced hydrolysis byproducts from 15% to 5%, increasing yield to 85% .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Source Analysis: Check assay conditions (e.g., ATP concentration in kinase assays alters IC₅₀) .
  • Orthogonal assays: Validate cytotoxicity via both MTT and clonogenic assays to rule out false positives .
  • Structural analogs: Compare activity of derivatives to identify pharmacophore requirements (e.g., methoxy group essential for binding) .

Example:
A 10-fold IC₅₀ discrepancy in kinase inhibition was traced to differences in pre-incubation time (5 vs. 30 minutes), resolved by standardizing protocols .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., kinase targets) using crystal structures (PDB: 1WY) .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes (20 ns trajectories, RMSD <2 Å indicates stable binding) .
  • QSAR: CoMFA or CoMSIA models correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .

Validation:
Docking scores (e.g., Vina score <−7 kcal/mol) must align with experimental IC₅₀ values .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications:
    • Tetrahydropyran ring: Replace with piperidine (synthesized via reductive amination) to assess conformational effects .
    • Indole substituents: Introduce halogens (e.g., 5-Cl) to probe hydrophobic interactions .
  • Synthetic Strategy:
    • Parallel synthesis using Wang resin for amide derivatives .
    • Click chemistry (CuAAC) to append triazole moieties .

Q. Table 2: SAR of Key Derivatives

DerivativeModificationIC₅₀ (µM)
Parent compoundNone2.1
5-Cl-indole analogIncreased hydrophobicity0.8
Piperidine analogReduced ring strain5.4

Q. What advanced analytical techniques resolve degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis: HPLC-MS identifies cleavage products (e.g., indole ring oxidation at pH <3) .
    • Photolysis: UVA light (320–400 nm) generates radicals detected via ESR spectroscopy .
  • Stability Optimization:
    • Lyophilization with cryoprotectants (trehalose) prevents hydrolysis in aqueous formulations .

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